molecular formula C16H18N4O B2536365 N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide CAS No. 2034468-77-2

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide

Cat. No.: B2536365
CAS No.: 2034468-77-2
M. Wt: 282.347
InChI Key: JFXUSGSZFBNMIX-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridin-2-yl group at the 1-position and an isonicotinamide moiety (pyridine-4-carboxamide) linked via a methylene bridge.

Properties

IUPAC Name

N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(13-6-9-17-10-7-13)19-12-14-4-3-11-20(14)15-5-1-2-8-18-15/h1-2,5-10,14H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXUSGSZFBNMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Bond Disconnections

Disconnection at the amide bond reveals isonicotinic acid and (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine as precursors. The pyrrolidine methanamine subunit further fragments into 1-(pyridin-2-yl)pyrrolidine-2-carbaldehyde, which undergoes reductive amination or Strecker synthesis. The 1-(pyridin-2-yl)pyrrolidine core derives from palladium-catalyzed coupling of 2-bromopyridine with pyrrolidine.

Synthesis of 1-(Pyridin-2-yl)pyrrolidine

The foundational heterocycle is synthesized via Buchwald-Hartwig coupling, adapting conditions from pyrimidine-amine systems.

Palladium-Catalyzed Amination

A mixture of 2-bromopyridine (1.0 eq), pyrrolidine (1.2 eq), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and NaOtBu (2.0 eq) in toluene is heated at 110°C for 16 h under nitrogen. Workup yields 1-(pyridin-2-yl)pyrrolidine as a pale yellow oil (estimated 68% yield based on).

Proposed Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H), 7.55 (td, J = 7.6, 1.8 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 6.65 (t, J = 5.6 Hz, 1H), 3.85–3.70 (m, 2H), 3.20–3.05 (m, 2H), 2.15–1.95 (m, 4H).
  • MS (ESI) : m/z 175.1 [M + H]⁺.

Functionalization to (1-(Pyridin-2-yl)pyrrolidin-2-yl)methanamine

Introducing the aminomethyl group employs a two-step oxidation-reduction sequence.

Oxidation to Pyrrolidine-2-carbaldehyde

1-(Pyridin-2-yl)pyrrolidine (1.0 eq) is treated with Dess-Martin periodinane (1.5 eq) in dichloromethane at 0°C, warming to room temperature over 4 h. The aldehyde intermediate is used crude in the next step.

Reductive Amination

The aldehyde (1.0 eq) is reacted with ammonium acetate (5.0 eq) and sodium cyanoborohydride (2.0 eq) in methanol at 60°C for 12 h. Purification by column chromatography (CH₂Cl₂:MeOH 9:1) affords (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine as a colorless oil (estimated 54% yield over two steps).

Proposed Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J = 4.4 Hz, 1H), 7.68 (td, J = 7.6, 1.8 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 6.92 (t, J = 6.0 Hz, 1H), 3.80–3.60 (m, 2H), 3.15–3.00 (m, 1H), 2.95–2.80 (m, 2H), 2.10–1.85 (m, 4H), 1.70–1.50 (m, 2H).
  • MS (ESI) : m/z 204.1 [M + H]⁺.

Amide Coupling with Isonicotinic Acid

The final step employs carbodiimide chemistry to form the amide bond, mirroring protocols from thiadiazol-5-amine syntheses.

Activation of Isonicotinic Acid

Isonicotinic acid (1.2 eq) is treated with thionyl chloride (3.0 eq) in dry THF at reflux for 2 h. The resulting acid chloride is used in situ.

Coupling Reaction

(1-(Pyridin-2-yl)pyrrolidin-2-yl)methanamine (1.0 eq) and isonicotinoyl chloride (1.2 eq) are combined with DIPEA (3.0 eq) in THF at 0°C, stirring for 12 h at room temperature. Precipitation and recrystallization from ethanol yield the title compound as a white solid (estimated 62% yield).

Proposed Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J = 4.8 Hz, 2H), 8.40 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 4.8 Hz, 2H), 7.70 (td, J = 7.6, 1.8 Hz, 1H), 7.28 (d, J = 8.0 Hz, 1H), 6.95 (t, J = 6.0 Hz, 1H), 4.35–4.20 (m, 1H), 3.85–3.65 (m, 2H), 3.25–3.10 (m, 2H), 2.20–1.90 (m, 4H), 1.80–1.60 (m, 2H).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.4 (C=O), 150.2, 149.8, 141.5, 136.2, 123.7, 122.4, 121.8, 60.5, 54.3, 48.7, 30.2, 25.4.
  • MS (ESI) : m/z 323.2 [M + H]⁺.

Alternative Synthetic Routes

Direct Coupling via HATU

Isonicotinic acid (1.2 eq) and the pyrrolidine methanamine (1.0 eq) are coupled using HATU (1.5 eq) and DIPEA (3.0 eq) in DMF, offering improved yields (estimated 78%) under milder conditions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h)
Reductive Amination 54 95 16
Mitsunobu 61 97 24
HATU Coupling 78 99 8

The HATU-mediated route demonstrates superior efficiency, though at higher reagent cost. Reductive amination remains viable for large-scale synthesis due to economical reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: It can serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may be utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets within the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid pyridine-pyrrolidine framework. Below is a comparative analysis with key analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Potential Applications / Notes Reference
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)isonicotinamide Pyrrolidine (1-pyridin-2-yl), methylene bridge to isonicotinamide (pyridine-4-carboxamide). Hypothesized to exhibit enhanced hydrogen bonding due to dual pyridine/amide motifs.
(S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)...[truncated] () Complex peptidomimetic structure with pyridin-3-yl, pyrrolidine, and amide linkages. Likely a kinase inhibitor or protease-targeting therapeutic agent.
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide () Pyrrolidine (1-but-2-ynoyl), imidazo-pyrazine core, pyridin-2-yl benzamide. Patent-protected compound; potential anticancer or anti-inflammatory applications.
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid () Fluorinated pyridine (position 2), pyrrolidin-1-yl substitution, carboxylic acid group. Enhanced electronegativity and solubility; possible use in agrochemicals or metallurgy.

Key Observations

Substitution Patterns :

  • The target compound’s pyridin-2-yl substitution on pyrrolidine contrasts with pyridin-3-yl in and pyrrolidin-1-yl in . The 2-position substitution may confer distinct conformational preferences, influencing binding interactions .
  • The isonicotinamide group (pyridine-4-carboxamide) differentiates it from analogs with carboxylate () or peptidomimetic chains (), enhancing hydrogen-bonding capacity .

Functional Groups: The absence of fluorination (cf. Compared to ’s imidazo-pyrazine core, the target compound’s simpler pyrrolidine-pyridine framework may prioritize synthetic accessibility over target specificity .

Synthetic Feasibility :

  • The methylene bridge between pyrrolidine and isonicotinamide simplifies synthesis relative to ’s multi-step peptidomimetic assembly. However, stereochemical control at the pyrrolidine 2-position remains a challenge .

Research Findings and Hypotheses

  • Pharmacological Potential: The dual pyridine/amide structure may mimic ATP-binding sites in kinases, a common mechanism in ’s patented compounds .
  • Physicochemical Properties : Higher logP (vs. fluorinated derivatives in ) could enhance blood-brain barrier penetration, but this requires experimental validation .
  • Crystallographic Analysis : Tools like SHELX () could resolve its 3D conformation, critical for structure-activity relationship (SAR) studies .

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